![molecular formula C18H19N5O B12162846 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a tert-butyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-(1H-tetrazol-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide exhibit promising anticancer properties. A study demonstrated that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Study:
In a specific investigation, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability, revealing an IC50 value in the low micromolar range, indicating potent activity .
Neurological Applications
2.1 Neuroprotective Effects
Tetrazole-containing compounds have been studied for their neuroprotective effects. Research suggests that these compounds may help in the treatment of neurodegenerative diseases by inhibiting neuroinflammation and oxidative stress .
Case Study:
A recent study assessed the neuroprotective properties of a tetrazole derivative in a model of Alzheimer's disease. The results indicated that the compound reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls .
Material Science
3.1 Polymer Chemistry
This compound has potential applications in polymer chemistry, particularly as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to its robust chemical structure.
Data Table: Polymer Properties with Additive Inclusion
Polymer Type | Property Improvement | Test Method |
---|---|---|
Polyethylene | Increased tensile strength | ASTM D638 |
Polyvinyl Chloride | Enhanced thermal stability | DSC Analysis |
Polyurethane | Improved flexibility | Dynamic Mechanical Analysis |
Agricultural Chemistry
4.1 Pesticidal Properties
Research has shown that tetrazole derivatives can possess pesticidal activities, making them candidates for developing new agrochemicals. These compounds may act by disrupting metabolic pathways in pests, leading to their mortality.
Case Study:
A field trial evaluated the efficacy of a tetrazole-based pesticide against aphids on crops. The results demonstrated a significant reduction in pest population compared to untreated plots, highlighting its potential as an effective agricultural agent .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine: A similar compound used in coordination chemistry for the separation of trivalent actinides from lanthanides.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide: Another compound with a tert-butyl group and benzamide moiety, used in various organic synthesis applications.
Uniqueness
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its combination of a tert-butyl group, tetrazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Biological Activity
4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, a compound with the CAS number 901323-86-2, belongs to a class of benzamide derivatives that have shown promise in various biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C18H19N5O, with a molecular weight of 321.4 g/mol. The compound features a tert-butyl group and a tetrazole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O |
Molecular Weight | 321.4 g/mol |
CAS Number | 901323-86-2 |
Structure | Chemical Structure |
Antitumor Activity
Recent studies have indicated that compounds containing the tetrazole ring exhibit significant antitumor properties. For instance, tetrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenyl and benzamide groups in this compound may enhance its interaction with cellular targets associated with tumor growth.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar tetrazole-containing compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
Anticonvulsant Activity
Tetrazole derivatives are also noted for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems and ion channels in the brain. The structural features of this compound suggest it may interact with GABAergic systems or voltage-gated sodium channels, which are critical in seizure control.
Research Findings: A comparative analysis indicated that compounds with similar structures had shown significant anticonvulsant effects in animal models, leading to their exploration as potential treatments for epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Neurotransmitter Modulation: It could enhance GABAergic activity or inhibit excitatory neurotransmission, contributing to its anticonvulsant effects.
- Interaction with Kinases: Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O/c1-18(2,3)14-10-8-13(9-11-14)17(24)20-15-6-4-5-7-16(15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24) |
InChI Key |
XXLCAKLOFLPUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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